molecular formula C20H20N4O3S B7042952 3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-N-methylbenzamide

3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-N-methylbenzamide

Cat. No.: B7042952
M. Wt: 396.5 g/mol
InChI Key: RAYWQLBTGKHTNQ-UHFFFAOYSA-N
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Description

3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-N-methylbenzamide is a complex organic compound that features a unique combination of an indene ring, a triazole ring, and a sulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from a suitable aromatic precursor.

    Triazole Ring Formation: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the triazole ring or the sulfonyl group, resulting in different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the benzamide moiety, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while reduction could produce triazole-hydrides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-N-methylbenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions, which could play a role in its biological activity. Additionally, the sulfonylmethyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds with similar indene structures, such as indene-1-carboxylic acid, share some chemical properties but differ in their reactivity and applications.

    Triazole Derivatives: Compounds like 1,2,4-triazole exhibit similar reactivity in cycloaddition reactions but differ in their overall structure and function.

    Sulfonylmethyl Compounds: Compounds containing sulfonylmethyl groups, such as sulfonylmethyl isocyanate, have similar chemical properties but different applications.

Uniqueness

What sets 3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-N-methylbenzamide apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-21-19(25)17-7-2-4-13(10-17)12-28(26,27)20-22-18(23-24-20)16-9-8-14-5-3-6-15(14)11-16/h2,4,7-11H,3,5-6,12H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYWQLBTGKHTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CS(=O)(=O)C2=NC(=NN2)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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